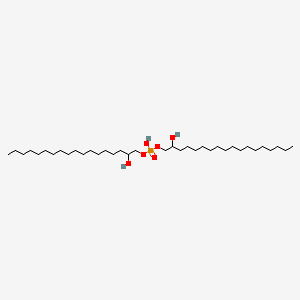
1-Tetracontanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tetracontanol is a long-chain fatty alcohol with the molecular formula C40H82O . It is a white, waxy solid at room temperature and is known for its high melting point. This compound is part of the fatty alcohol family, which are alcohols with long carbon chains. These compounds are often derived from natural sources such as plant waxes and animal fats.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Tetracontanol can be synthesized through the reduction of fatty acids or their derivatives. One common method involves the hydrogenation of fatty acid esters in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources. For example, it can be extracted from plant waxes through a series of steps including saponification, extraction, and distillation. The process ensures the removal of impurities and yields a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1-Tetracontanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding fatty acid, tetracontanoic acid.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Acid chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Tetracontanoic acid.
Reduction: Tetracontane.
Substitution: Various esters and ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Tetracontanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of cosmetics, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 1-Tetracontanol involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The exact molecular targets and pathways are still under investigation, but its effects on membrane dynamics are well-documented.
Comparación Con Compuestos Similares
1-Tetracontanol can be compared with other long-chain fatty alcohols such as:
- 1-Hexadecanol (C16H34O)
- 1-Octadecanol (C18H38O)
- 1-Eicosanol (C20H42O)
Uniqueness
This compound is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties. Its high melting point and waxy nature make it suitable for specific industrial applications where other fatty alcohols may not be as effective.
List of Similar Compounds
- 1-Hexadecanol
- 1-Octadecanol
- 1-Eicosanol
- 1-Docosanol (C22H46O)
- 1-Tetracosanol (C24H50O)
Propiedades
Número CAS |
164350-12-3 |
|---|---|
Fórmula molecular |
C40H82O |
Peso molecular |
579.1 g/mol |
Nombre IUPAC |
tetracontan-1-ol |
InChI |
InChI=1S/C40H82O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41/h41H,2-40H2,1H3 |
Clave InChI |
UZSAQAWEIQNGJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



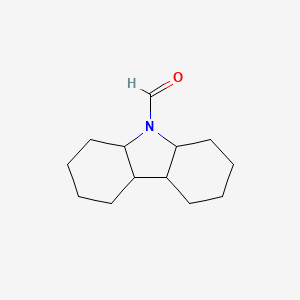
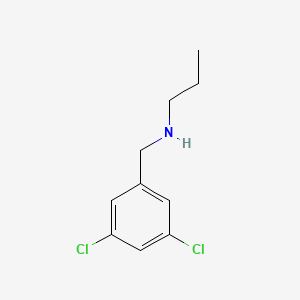
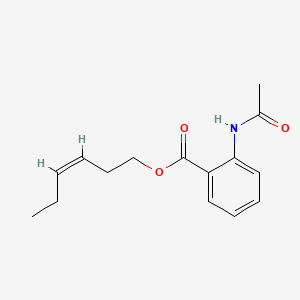
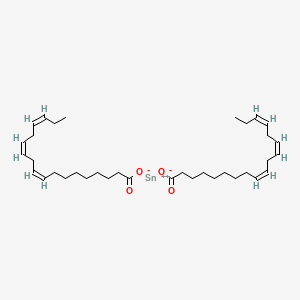


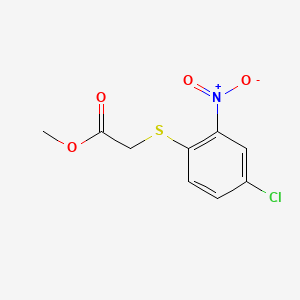
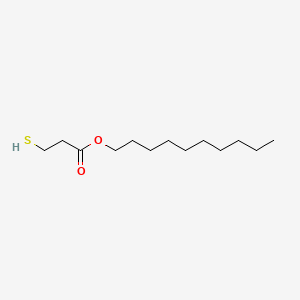
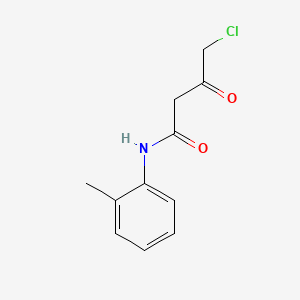
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)

![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
